molecular formula C22H23N3OS2 B2409879 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide CAS No. 1019153-79-7

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide

Cat. No.: B2409879
CAS No.: 1019153-79-7
M. Wt: 409.57
InChI Key: IHETVRRXFCYVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide is a useful research compound. Its molecular formula is C22H23N3OS2 and its molecular weight is 409.57. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS2/c1-15-4-7-18(12-16(15)2)20-10-11-23-22(25-20)28-14-21(26)24-13-17-5-8-19(27-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHETVRRXFCYVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=C(C=C3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : A condensation reaction between an aldehyde and a diamine is used to synthesize the pyrimidine ring.
  • Introduction of the Sulfanyl Group : This is achieved through a nucleophilic substitution reaction where a thiol reacts with a halogenated pyrimidine derivative.
  • Attachment of the Benzyl Group : A benzyl group is introduced via nucleophilic substitution involving benzyl chloride.
  • Formation of the Acetamide Linkage : The final step involves amidation with acetic anhydride to form the acetamide linkage.

Biological Activity

Research indicates that 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide exhibits various biological activities:

Anticancer Properties

In vitro studies have shown that this compound has significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating an ability to inhibit cell proliferation effectively. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances its potency:

  • IC50 Values : Compounds similar to this structure have shown IC50 values ranging from 13 µg/mL to 28 µg/mL against HepG2 liver cancer cells, indicating promising anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may inhibit the growth of certain bacterial strains, although further studies are needed to confirm these findings and determine mechanisms of action.

Case Studies

  • HepG2 Cell Line Study : In a controlled experiment, derivatives of this compound were screened for their effects on HepG2 cells. The study revealed that compounds with methyl substitutions at specific positions exhibited enhanced anti-proliferative effects compared to their unsubstituted counterparts .
  • Enzyme Inhibition Assays : In another study, the compound was tested for its ability to inhibit specific enzymes involved in cancer progression. Results indicated a concentration-dependent inhibition, supporting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the molecular structure can influence biological activity:

Modification Effect on Activity
Electron-donating groupsIncrease anticancer potency
Presence of sulfanyl groupEnhances interactions with targets
Alkyl substitutions on benzylModulate pharmacokinetics

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